molecular formula C19H22ClNO4 B8124812 Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate

Cat. No.: B8124812
M. Wt: 363.8 g/mol
InChI Key: ASIDTBBGUSLWQR-MRXNPFEDSA-N
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Description

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is a synthetic organic compound that features a complex structure with a naphthalene ring, a tert-butoxycarbonyl (Boc) protecting group, and a chloromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives and amino acids.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) anhydride to form the Boc-protected amino acid.

    Formation of Chloromethyl Group: The chloromethyl group is introduced through a chloromethylation reaction, often using reagents like chloromethyl methyl ether (MOMCl) in the presence of a base.

    Coupling Reaction: The Boc-protected amino acid is then coupled with the naphthalene derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chloromethyl group can participate in nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) in polar aprotic solvents.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Protecting Group Chemistry: The Boc group is commonly used to protect amino groups during multi-step synthesis.

Biology

    Peptide Synthesis: Utilized in the synthesis of peptides and peptidomimetics.

    Drug Development:

Medicine

    Prodrug Design: The compound can be used in the design of prodrugs that release active drugs upon metabolic activation.

    Bioconjugation: Employed in bioconjugation techniques to attach drugs to targeting molecules.

Industry

    Materials Science:

    Catalysis: Used as a ligand or catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The Boc group can be cleaved under acidic conditions to release the free amine, which can then participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Chloromethyl (2R)-2-amino-3-(naphthalen-2-yl)propanoate: Lacks the Boc protecting group.

    Chloromethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate: Contains a benzyloxycarbonyl (Cbz) protecting group instead of Boc.

Uniqueness

Chloromethyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(naphthalen-2-yl)propanoate is unique due to the presence of the Boc protecting group, which provides stability and ease of removal under mild acidic conditions. This makes it particularly useful in multi-step organic synthesis and peptide chemistry.

Properties

IUPAC Name

chloromethyl (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-naphthalen-2-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClNO4/c1-19(2,3)25-18(23)21-16(17(22)24-12-20)11-13-8-9-14-6-4-5-7-15(14)10-13/h4-10,16H,11-12H2,1-3H3,(H,21,23)/t16-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIDTBBGUSLWQR-MRXNPFEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC2=CC=CC=C2C=C1)C(=O)OCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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